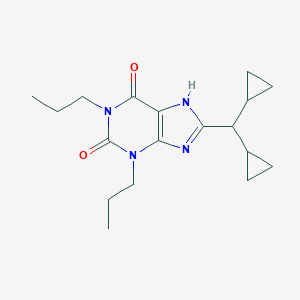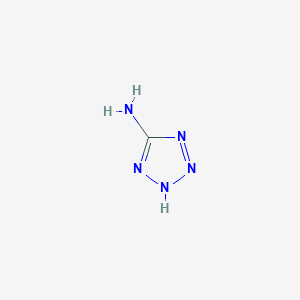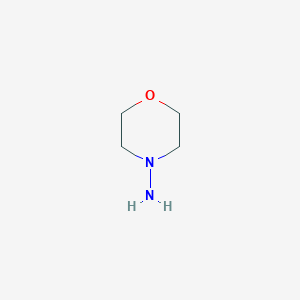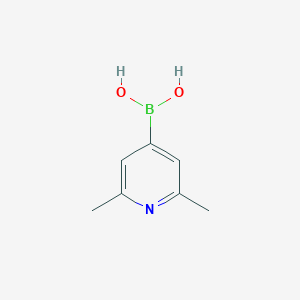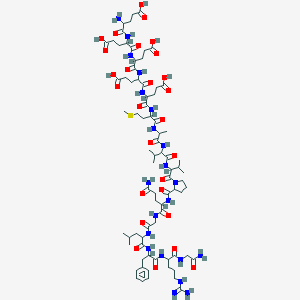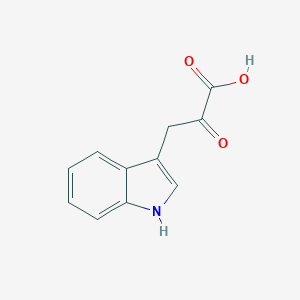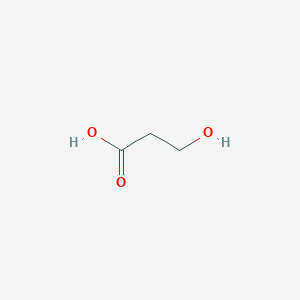
3-Methoxycinnamic acid
Übersicht
Beschreibung
3-Methoxycinnamic acid (3-MCA) is an organic compound belonging to the family of cinnamic acids. It is a white crystalline solid with a molecular weight of 152.16 g/mol and a melting point of 163-164°C. It is a key component of many natural products, including phenolics, flavonoids, and lignans. 3-MCA has been studied extensively for its potential applications in medicine and biotechnology. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of a wide range of organic compounds, such as polymers, dyes, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Biological Activities
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a bioactive ingredient in many foods and has been associated with beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant properties of ferulic acid are linked to various biological activities, and its structure enables the formation of numerous naturally occurring compounds with potential health benefits. These compounds are found in plants and have been documented for their structural formulas, botanical sources, and bioactivities, highlighting the significance of ferulic acid and its derivatives in food research and potential therapeutic applications (de Oliveira Silva & Batista, 2017).
Quantification and Industrial Applications
Analytical methodologies have been developed for the quantification of ferulic acid and its oligomers due to its widespread occurrence in the plant world and high antioxidant properties. The compound holds promise for various applications in the food industry and in health and cosmetic markets, prompting interest in extracting it from agricultural waste materials. This necessitates appropriate quantification methods to gauge its presence and concentration in different mediums (Barberousse et al., 2008).
Therapeutic and Pharmaceutical Functions
Ferulic acid's versatility is showcased in its array of physiological functions including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, among others. Its role in protecting against coronary disease, reducing cholesterol, and enhancing sperm viability, coupled with its low toxicity, make it an attractive compound for various industries. It's used in food and cosmetics, serving as raw material for vanillin and preservatives, as a cross-linking agent, and as an ingredient in sports foods and skin protection agents. The preparation of ferulic acid from plant cell wall materials is considered a prospective pathway due to its natural abundance and potential health benefits (Ou & Kwok, 2004).
Wirkmechanismus
Target of Action
3-Methoxycinnamic acid is a useful organic compound used in life science research
Biochemical Pathways
These pathways are useful in the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids .
Result of Action
It has been shown to have good anti-virulence and anti-biofilm activities against certain bacterial species
Safety and Hazards
3-Methoxycinnamic acid may cause skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
A comprehensive study investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-Methoxycinnamic acid derived from their most important dietary sources is urgently required . With its potential QS-related virulence and biofilm inhibitory activities, this compound is expected to be developed as a potent pesticide or adjuvant for the prevention and treatment of crown gall caused by Agrobacterium tumefaciens .
Biochemische Analyse
Cellular Effects
The effects of 3-Methoxycinnamic acid on cells and cellular processes are diverse. It has been shown to inhibit biofilm formation in certain bacterial species, indicating its potential role in microbial pathogenesis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to inhibit biofilm formation in Agrobacterium tumefaciens, suggesting potential temporal effects on cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875904 | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6099-04-3, 17570-26-2 | |
| Record name | trans-3-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, m-methoxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6099-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3-methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.
A: Yes, several studies have characterized this compound using various spectroscopic techniques. Researchers commonly employ techniques like UV-Vis, infrared (IR), and proton nuclear magnetic resonance (1H-NMR) spectrometry for structural elucidation. [, , , ]
A: Yes, researchers have synthesized and evaluated the antiproliferative activity of phosphatidylcholines containing this compound at different positions. These conjugates displayed higher antitumor activity compared to free this compound, indicating the impact of structural modification on biological activity. []
ANone: Research suggests that this compound and its derivatives hold potential for various applications, including:
- Anti-tumor agents: Studies show that phosphatidylcholine conjugates of this compound exhibit potent antiproliferative activity against various human cancer cell lines. []
- Tyrosinase inhibitors: this compound demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, making it potentially useful in cosmetics for skin-whitening applications. []
ANone: Researchers utilize various analytical methods for the characterization and quantification of this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as plant extracts. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV-Vis detectors, allows for the separation and quantification of this compound in various matrices. []
A: Research has explored the formation of inclusion complexes between this compound and cyclodextrins (β-cyclodextrin and 2-HP-β-cyclodextrin) in aqueous solutions. These studies utilized conductivity measurements to determine formation constants and thermodynamic parameters, providing insights into the solubility and complexation behavior of this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



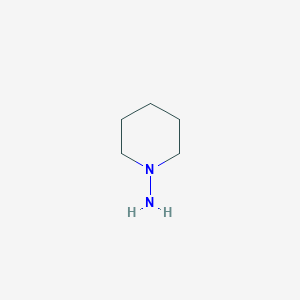

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
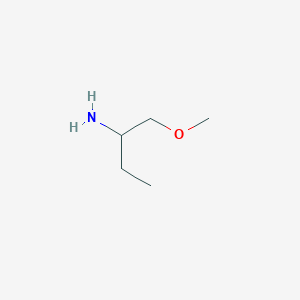
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)

